1-(4,4-Dimethylcyclohexyl)ethan-1-one
Description
1-(4,4-Dimethylcyclohexyl)ethan-1-one is a cyclohexyl-substituted ketone characterized by a dimethyl group at the 4,4-positions of the cyclohexane ring and an acetyl group (ethanone) at the 1-position. This structural configuration imparts distinct physicochemical properties, including moderate volatility and lipophilicity, which are critical for its applications in fragrance formulations and synthetic intermediates.
Properties
Molecular Formula |
C10H18O |
|---|---|
Molecular Weight |
154.25 g/mol |
IUPAC Name |
1-(4,4-dimethylcyclohexyl)ethanone |
InChI |
InChI=1S/C10H18O/c1-8(11)9-4-6-10(2,3)7-5-9/h9H,4-7H2,1-3H3 |
InChI Key |
BUBBPKYGMUFPIL-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1CCC(CC1)(C)C |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Observations :
- Electronic Effects : Fluorine substitution in 1-(4,4-difluorocyclohexyl)ethan-1-one enhances electronegativity, influencing dipole moments and solubility.
Physicochemical Properties
Key Observations :
- Volatility : this compound exhibits higher vapor pressure (0.586 mm Hg) than other alkyl cyclic ketones (ACKs), suggesting greater volatility.
- Thermal Stability: The tert-butylphenyl analog (1-[4-(1,1-Dimethylethyl)phenyl]ethanone) has a lower flash point (30°C), indicating higher flammability risk.
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